molecular formula C18H19N3O2S B267533 4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide

4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide

Katalognummer B267533
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: WEWVXARCHOPHPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBC or IBC-1 and is a potent inhibitor of the proteasome, which is a cellular complex responsible for the degradation of proteins.

Wissenschaftliche Forschungsanwendungen

4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the proteasome, which is involved in the degradation of proteins that regulate cell growth and division. As a result, IBC-1 has been found to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.

Wirkmechanismus

The mechanism of action of 4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. The proteasome plays a crucial role in regulating cell growth and division, and the inhibition of this complex can lead to the accumulation of proteins that induce apoptosis (cell death).
Biochemical and Physiological Effects:
4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide in lab experiments is its ability to selectively inhibit the proteasome, which can lead to the accumulation of specific proteins that induce apoptosis in cancer cells. However, one of the limitations of using IBC-1 is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on 4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide. One of the potential areas of research is the development of more potent and selective proteasome inhibitors based on the structure of IBC-1. Another area of research is the identification of specific cancer types that are sensitive to IBC-1, which can lead to the development of more targeted cancer therapies. Additionally, the potential use of IBC-1 in the treatment of inflammatory diseases such as rheumatoid arthritis is an area of future research.

Synthesemethoden

The synthesis of 4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This compound is then reacted with thiourea to form 4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzoic acid, which is subsequently converted to the final product by reacting it with SOCl2 and NH3.

Eigenschaften

Produktname

4-({[(4-Isopropylbenzoyl)amino]carbothioyl}amino)benzamide

Molekularformel

C18H19N3O2S

Molekulargewicht

341.4 g/mol

IUPAC-Name

N-[(4-carbamoylphenyl)carbamothioyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C18H19N3O2S/c1-11(2)12-3-5-14(6-4-12)17(23)21-18(24)20-15-9-7-13(8-10-15)16(19)22/h3-11H,1-2H3,(H2,19,22)(H2,20,21,23,24)

InChI-Schlüssel

WEWVXARCHOPHPD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.